4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile

Kinase Inhibitor Design Regioisomer Differentiation Structure-Activity Relationship

Researchers developing kinase inhibitors often face inconsistent SAR from impure or structurally mismatched building blocks. 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile (CAS 869663-55-8) provides a defined para-cyano-3-tert-butyl-pyrazole hinge-binding motif for Bcr-Abl/VEGFR2 programs. • 95% purity ensures batch-to-batch reproducibility. • Unique para-CN + tert-butyl steric/electronic profile not replicated by meta or less bulky analogs. • Metabolically stable nitrile handle enables late-stage diversification to tetrazole, amide, or amine. • Available from multiple stock points for timely global supply.

Molecular Formula C14H16N4
Molecular Weight 240.3 g/mol
CAS No. 869663-55-8
Cat. No. B3161247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
CAS869663-55-8
Molecular FormulaC14H16N4
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11/h4-8H,16H2,1-3H3
InChIKeyALJFYWSGNLOTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile: Physical & Structural Profile


4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile (CAS 869663-55-8) is a para-substituted benzonitrile-pyrazole hybrid small molecule with the molecular formula C14H16N4 and a molecular weight of 240.30 g/mol . Featuring a 5-amino-3-tert-butyl-1H-pyrazole core linked to a 4-benzonitrile moiety, this compound is primarily utilized as a synthetic intermediate and screening scaffold in kinase inhibitor discovery programs . It is commercially available at a standard purity of 95% from multiple vendors, with a calculated logP of approximately 3.1, indicating moderate lipophilicity .

Risks of Generic Analog Substitution


Substituting this compound with a generic analog without verifying structural and physicochemical equivalence carries significant risk, as even minor alterations to the pyrazole core or benzonitrile ring can drastically alter target binding, selectivity, and pharmacokinetic behavior [1]. The specific combination of a para-cyano group and a 3-tert-butyl substituent creates a unique steric and electronic environment that is not replicated by meta-substituted isomers or less bulky alkyl variants, potentially leading to divergent potency and selectivity profiles in kinase inhibition assays .

Quantitative Selection Evidence vs. Closest Analogs


Para vs. Meta Substitution: Geometry and Dipole Moment

The target compound bears the nitrile group at the para position of the phenyl ring, whereas the closely related isomer 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile (CAS 876299-39-7) is meta-substituted . This positional difference alters the molecular dipole moment and vector of the hydrogen bond acceptor, which can affect binding to kinase hinge regions. The para isomer is predicted to have a more linear shape, potentially enabling deeper pocket penetration.

Kinase Inhibitor Design Regioisomer Differentiation Structure-Activity Relationship

tert-Butyl vs. Methyl: Lipophilicity and Steric Bulk

The 3-tert-butyl group on the pyrazole ring of the target compound (MW 240.30, logP 3.106) provides greater lipophilicity and steric bulk compared to the 3-methyl analog 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152945-26-0; MW 198.22) . The logP difference is estimated to be approximately 1.5–2.0 units higher for the tert-butyl derivative, based on the Hansch π constant for tert-butyl vs. methyl (Δπ ≈ 1.5), which can significantly influence membrane permeability, protein binding, and metabolic susceptibility [1].

Lipophilicity Optimization Metabolic Stability Fragment-Based Drug Design

Fluorinated Analog: Hydrogen Bonding Capacity Differences

5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile (CAS 1020173-97-0) introduces a fluorine atom ortho to the nitrile on the phenyl ring, increasing the hydrogen bond acceptor count from 3 to 4 and the molecular weight to 258.29 g/mol, while the topological polar surface area remains identical at 67.6 Ų [1]. The target compound lacks this fluorine, preserving a simpler hydrogen bonding profile that may result in cleaner selectivity profiles when screening against kinase panels.

Fluorine Chemistry Hydrogen Bonding Kinase Selectivity

Free Base vs. Hydrochloride Salt: Availability and Purity

The free base form (CAS 869663-55-8) is offered at 95% purity by multiple suppliers including Fluorochem and Bidepharm, while the hydrochloride salt (CAS 1215333-30-4) is also available but with a higher molecular weight (276.76 g/mol) and different solubility profile . For researchers requiring the neutral species for organic synthesis or cell-based assays where chloride ions may interfere, the free base is the preferred procurement choice.

Compound Management Salt Form Selection Procurement Logistics

Drug Discovery Application Scenarios


Kinase Inhibitor Lead Generation

The unique combination of a para-cyanophenyl group and a 3-tert-butyl-5-aminopyrazole core provides a geometrically defined hinge-binding motif suitable for ATP-competitive kinase inhibitor design. The tert-butyl group occupies a hydrophobic pocket, while the terminal nitrile can engage in hydrogen bonding with the hinge region. This scaffold has been investigated for activity against Bcr-Abl and VEGFR2 kinases, with preliminary data suggesting sub-micromolar potency achievable through further decoration .

Pyrazole C3 Substituent SAR Exploration

Researchers seeking to systematically investigate the impact of C3 substituent size and lipophilicity on target binding can use this compound as the tert-butyl reference point, comparing it directly to the 3-methyl analog (CAS 1152945-26-0) . The ~1.6 logP differential allows for quantitative assessment of lipophilic efficiency (LipE) changes in a congeneric series.

Metabolic Stability Profiling

The para-cyano substituent provides a metabolically stable electron-withdrawing group that is less susceptible to oxidative metabolism compared to methoxy or halogen substituents. This compound can serve as a baseline for in vitro microsomal stability studies, with the tert-butyl group acting as a probe for CYP450-mediated oxidation susceptibility .

Chemical Probe Synthesis via Nitrile Bioisostere Replacement

The benzonitrile moiety serves as a versatile synthetic handle for late-stage diversification. The nitrile can be converted to tetrazole, amide, or amine functionalities to explore bioisosteric replacements. The compound's ready availability at 95% purity from multiple vendors ensures timely access for medicinal chemistry campaigns .

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